3h-Heptafluoro-2,2,4,4-tetrahydroxypentane
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Overview
Description
3h-Heptafluoro-2,2,4,4-tetrahydroxypentane: is a fluorinated organic compound with the molecular formula C5H5F7O4. It is known for its unique structure, which includes multiple hydroxyl groups and fluorine atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane typically involves the fluorination of a suitable precursor, followed by the introduction of hydroxyl groups. One common method involves the reaction of a fluorinated ketone with a hydroxylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming fluorinated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated hydrocarbons.
Substitution: Fluorinated derivatives with various functional groups.
Scientific Research Applications
3h-Heptafluoro-2,2,4,4-tetrahydroxypentane is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In studies involving fluorinated compounds and their biological interactions.
Industry: Used in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The hydroxyl groups provide sites for hydrogen bonding, which can influence the compound’s behavior in biological systems .
Comparison with Similar Compounds
- 1,1,1,3,5,5,5-Heptafluoro-2,2,4,4-pentanetetrol
- 1,1,1,3,5,5,5-Heptafluoroacetylacetone dihydrate
Comparison: 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane is unique due to its specific arrangement of fluorine and hydroxyl groups. Compared to similar compounds, it exhibits distinct reactivity patterns and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1,1,1,3,5,5,5-heptafluoropentane-2,2,4,4-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F7O4/c6-1(2(13,14)4(7,8)9)3(15,16)5(10,11)12/h1,13-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCXKNVJJQJKKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(O)O)(C(C(F)(F)F)(O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379295 |
Source
|
Record name | 3H-Perfluoro-2,2,4,4-tetrahydroxypentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77953-71-0 |
Source
|
Record name | 3H-Perfluoro-2,2,4,4-tetrahydroxypentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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